N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide
Description
Properties
CAS No. |
652154-53-5 |
|---|---|
Molecular Formula |
C11H13BrN2O2 |
Molecular Weight |
285.14 g/mol |
IUPAC Name |
2-bromo-N-methyl-N-(phenylmethoxyiminomethyl)acetamide |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(11(15)7-12)9-13-16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
QMULYJIRCFJAEC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=NOCC1=CC=CC=C1)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Bromination and Imine Functionalization
Steps :
- Synthesis of 2-Bromo-N-Methylacetamide
- Imine Formation with Benzyl Protection
Challenges :
- Steric hindrance from methyl and bromo groups may reduce reaction efficiency
- Competing side reactions (e.g., N-alkylation) require optimization
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | NBS, AIBN, CCl4, 80°C | 60–70% | |
| 2 | Benzyl hydroxylamine, HCl, reflux | 50–60% |
Route 2: Microwave-Assisted Coupling
Steps :
- Preparation of N-Methyl-2-Bromoacetamide
- Imine Formation via Benzyl-Protected Hydrazone
Advantages :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | HBr, acetic acid, microwave | 80% | |
| 2 | Benzyl hydrazine, NaNO2, HCl | 70% |
Route 3: Palladium-Catalyzed Cross-Coupling
Steps :
- Synthesis of 2-Bromo-N-Methylacetamide
- Benzyl-Imine Installation via Suzuki Coupling
Limitations :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Br2, Pd(PPh3)4, THF | 75% | |
| 2 | Benzyl boronic acid, Pd(dppf)Cl2 | 50% |
Critical Analysis of Experimental Parameters
Bromination Efficiency
NBS-mediated bromination is widely used for allylic and benzylic positions. For 2-bromoacetamide derivatives, radical pathways are preferred due to the stability of the bromide radical.
| Substrate | Radical Initiator | Solvent | Temp. | Yield |
|---|---|---|---|---|
| N-Methylacetamide | AIBN | CCl4 | 80°C | 60–70% |
| Acetamide | UV light | CH2Cl2 | RT | 40–50% |
Imine Stability and Benzyl Protection
Benzyl ethers are routinely used to protect hydroxylamine derivatives during synthesis. The stability of the imine linkage depends on the electron-withdrawing groups attached.
| Protecting Group | Stability | Cleavage Conditions |
|---|---|---|
| Benzyl | High | H2/Pd-C, HBr/AcOH |
| Methyl | Moderate | BBr3, CH2Cl2 |
Based on hydrazine protection strategies
Challenges and Optimization Strategies
Steric and Electronic Effects
- Methyl Group : Enhances steric hindrance at the acetamide nitrogen, slowing imine formation
- Bromo Substituent : Electron-withdrawing effect may deactivate the acetamide toward nucleophilic attack
Solutions :
Purification and Characterization
Comparative Analysis of Routes
| Route | Advantages | Disadvantages |
|---|---|---|
| 1 | Low cost, simple reagents | Moderate yields, long reaction times |
| 2 | Rapid synthesis, high purity | Energy-intensive, requires microwave access |
| 3 | Versatile for complex substrates | Expensive catalysts, side reactions |
Chemical Reactions Analysis
Types of Reactions
N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyloxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The imino group can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of the benzyloxyimino group.
Reduction Reactions: Amine derivatives of the original compound.
Scientific Research Applications
N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide involves its interaction with specific molecular targets. The benzyloxyimino group can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The overall effect of the compound depends on the specific biological context and the nature of the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents at the acetamide nitrogen, halogen type (Br vs. Cl), or additional functional groups. Key comparisons include:
Table 1: Structural Comparison with Analogs
Physical Properties and Stability
- Molecular Weight: The bromine atom increases molecular weight (~285 g/mol estimated) compared to non-brominated analogs (e.g., N-Benzyl-2-cyanoacetamide at 174.20 g/mol) .
- Solubility: Polar functional groups (e.g., benzyloxyiminomethyl) may improve aqueous solubility relative to purely aromatic derivatives (e.g., ).
Biological Activity
N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and research articles to provide a comprehensive overview of its effects, mechanisms, and potential applications.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a benzyloxy group, a bromo substituent, and an acetamide functional group, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 272.12 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzamide have shown efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antibacterial Efficacy
A study evaluating the antibacterial activity of related compounds reported that certain benzamide derivatives had minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar or enhanced activity.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in critical biological processes, such as acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are significant targets in Alzheimer's disease research.
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | TBD |
| Related Benzamide Derivative | BACE1 | 9.01 |
Cytotoxicity Studies
Preliminary cytotoxicity studies have indicated that compounds with structural similarities to this compound can exhibit selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is crucial for developing chemotherapeutic agents with fewer side effects.
Case Study: Cytotoxic Effects
In vitro studies showed that certain benzamide derivatives demonstrated cytotoxicity against HeLa cells with IC50 values ranging from 10 to 30 µM, indicating a promising therapeutic index .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to the active sites of enzymes like AChE and BACE1, the compound may prevent substrate binding, thereby inhibiting enzymatic activity.
- Membrane Disruption : Some derivatives may interact with bacterial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : Cytotoxic effects may involve the activation of apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
